molecular formula C7H7F3N2O B2973871 1-(1,5-dimethyl-1H-pyrazol-4-yl)-2,2,2-trifluoroethanone CAS No. 1174877-56-5

1-(1,5-dimethyl-1H-pyrazol-4-yl)-2,2,2-trifluoroethanone

Cat. No. B2973871
CAS RN: 1174877-56-5
M. Wt: 192.141
InChI Key: PIAOFVMZCFMOSA-UHFFFAOYSA-N
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Description

The compound is a derivative of pyrazole, which is a class of organic compounds with a five-membered ring with two nitrogen atoms and three carbon atoms . Pyrazole derivatives are known for their diverse pharmacological effects .


Synthesis Analysis

While specific synthesis information for “1-(1,5-dimethyl-1H-pyrazol-4-yl)-2,2,2-trifluoroethanone” was not found, a study was found on the synthesis of some hydrazine-coupled pyrazole derivatives . The structures of these synthesized pyrazole derivatives were verified by employing elemental microanalysis, FTIR, and 1H NMR techniques .

Scientific Research Applications

Synthesis and Molecular Design Applications

1-(1,5-Dimethyl-1H-pyrazol-4-yl)-2,2,2-trifluoroethanone serves as a precursor or intermediate in synthesizing a wide array of heterocyclic compounds due to its unique structural features. For instance, derivatives of pyrazole, such as those containing the trifluoromethyl group, have been extensively explored for their potent biological activities, including anti-inflammatory and antibacterial properties. The incorporation of the trifluoromethyl group, particularly at specific positions on the pyrazole nucleus, significantly influences the activity profile of these compounds (Kaur, Kumar, & Gupta, 2015). Moreover, pyrazole derivatives are recognized for their application in medicinal chemistry as they exhibit a wide range of biological activities, including anticancer, analgesic, and anti-inflammatory properties, highlighting the importance of this moiety in drug design and discovery (Dar & Shamsuzzaman, 2015).

Environmental and Safety Applications

The environmental persistence and potential toxicity of poly- and perfluoroalkyl substances (PFAS), which include compounds related to this compound, have led to investigations into safer alternatives and degradation pathways. Novel fluorinated alternatives are being studied for their environmental fate, bioaccumulation, and toxicity, with some showing systemic multiple organ toxicities comparable or even more severe than legacy PFASs. This research underscores the need for further toxicological studies to assess the long-term use of these fluorinated alternatives (Wang et al., 2019).

Polymer and Material Science Applications

In polymer and material science, the specific functionalities of this compound and its derivatives contribute to the development of novel materials. For example, xylan derivatives, through chemical modification, can lead to new biopolymer ethers and esters with tailored properties for various applications, including drug delivery and as additives in paper and packaging materials (Petzold-Welcke et al., 2014).

properties

IUPAC Name

1-(1,5-dimethylpyrazol-4-yl)-2,2,2-trifluoroethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F3N2O/c1-4-5(3-11-12(4)2)6(13)7(8,9)10/h3H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIAOFVMZCFMOSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C)C(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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